3-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide
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Overview
Description
3-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C14H9BrClN3O3S. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-bromobenzoyl chloride with 2-chloro-5-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Reduction: Formation of 3-amino-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
3-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its action depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-[(2-chloro-4-nitrophenyl)carbamothioyl]benzamide
- 3-bromo-2-chloro-5-nitropyridine
- 3-bromo-2-fluoro-5-nitrobenzoic acid
Uniqueness
3-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O3S/c15-9-3-1-2-8(6-9)13(20)18-14(23)17-12-7-10(19(21)22)4-5-11(12)16/h1-7H,(H2,17,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMOXXBPHCLALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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